N-(3,4-dimethoxybenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O5S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-1(2H)-yl moiety, which is significant for its biological activity. The presence of methoxy groups and a fluorobenzyl substituent enhances its chemical reactivity and specificity towards biological targets. The molecular formula is C23H24FN3O4 with a molecular weight of 483.5 g/mol.
Structural Features
Feature | Description |
---|---|
Core Structure | Thieno[3,2-d]pyrimidin-1(2H)-yl |
Substituents | 3,4-Dimethoxybenzyl and 2-Fluorobenzyl |
Molecular Weight | 483.5 g/mol |
Anticancer Properties
Recent studies have suggested that this compound exhibits significant anticancer properties. For instance, a study published in 2019 identified this compound as a novel anticancer agent through screening on multicellular spheroids. The compound demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The thieno[3,2-d]pyrimidin core is known to interact with targets involved in cell cycle regulation and apoptosis. Further research is needed to elucidate the precise molecular interactions and signaling pathways affected by this compound.
Pharmacological Profile
The pharmacological profile of the compound indicates potential applications beyond oncology. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The presence of methoxy groups may enhance its lipophilicity, improving bioavailability and efficacy .
Case Study 1: Anticancer Screening
In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent inhibition of cell growth in several lines, particularly those resistant to conventional therapies.
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed significant inhibition rates compared to control groups, suggesting that this compound could serve as a lead structure for developing targeted therapies.
Properties
Molecular Formula |
C24H22FN3O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-8-7-15(11-20(19)33-2)12-26-21(29)14-27-18-9-10-34-22(18)23(30)28(24(27)31)13-16-5-3-4-6-17(16)25/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChI Key |
WDYDZKIPPAPUQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.